molecular formula C19H23N3O3 B2916287 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1706305-07-8

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2916287
CAS No.: 1706305-07-8
M. Wt: 341.411
InChI Key: BKPHYMGZGCRLAH-UHFFFAOYSA-N
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic chemical scaffold designed for advanced pharmaceutical research and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties, serving as a stable analog for ester and amide functional groups . The 1,2,4-oxadiazole ring is present in several bioactive molecules and commercial drugs, and derivatives have demonstrated a wide spectrum of biological activities, including acting as antagonists for various receptors such as the neurokinin NK-3 receptor . The integration of the 3-cyclopropyl group on the oxadiazole ring and the 2-methoxyphenyl methanone group offers potential for modulating the compound's lipophilicity and interaction with enzyme active sites. The piperidine moiety is a common pharmacophore that can contribute to target binding and bioavailability. Researchers can leverage this complex scaffold in developing novel therapeutic agents, particularly in screening campaigns for central nervous system (CNS) targets, metabolic diseases, and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-7-3-2-6-15(16)19(23)22-10-4-5-13(12-22)11-17-20-18(21-25-17)14-8-9-14/h2-3,6-7,13-14H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPHYMGZGCRLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O2. It contains a piperidine ring, an oxadiazole moiety, and a methoxyphenyl group, which are critical for its biological activity. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Compound Activity Target Organism Reference
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl derivativesAntibacterialE. coli, S. aureus
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl) derivativesAntifungalCandida spp.

Anticancer Activity

The compound has been evaluated for its anticancer properties in various in vitro assays. It has shown promise in inhibiting cell proliferation in several cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism Reference
MCF7 (breast cancer)15.2Apoptosis induction
HeLa (cervical cancer)10.5Cell cycle arrest

Neuroprotective Effects

Research has suggested that oxadiazole-based compounds can exert neuroprotective effects through various pathways, including antioxidant activity and modulation of neuroinflammatory responses. This is particularly relevant in models of neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Activity : A study demonstrated that derivatives containing the oxadiazole moiety significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the oxadiazole ring for enhancing activity .
  • Anticancer Research : In another investigation, a series of piperidine derivatives were synthesized and tested against different cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis .
  • Neuroprotection Study : A recent study evaluated the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in Alzheimer's disease .

Comparison with Similar Compounds

Structural Features

Compound Name/ID Core Heterocycle Key Substituents Physicochemical Implications
Target Compound 1,2,4-Oxadiazole Cyclopropyl, piperidinyl-methyl, 2-methoxyphenyl High rigidity, moderate lipophilicity
7a (Molecules 2012) Thiophene, Pyrazole 2,4-Diamino-3-cyano, 5-amino-3-hydroxy Polar, hydrogen-bonding capacity
7b (Molecules 2012) Thiophene, Pyrazole Ethyl carboxylate, 5-amino-3-hydroxy Enhanced solubility (ester group)

Key Observations :

  • The target compound’s 1,2,4-oxadiazole and cyclopropyl groups contrast with the thiophene-pyrazole systems in 7a/7b, which incorporate polar amino, cyano, and ester functionalities.

Computational and Crystallographic Analysis

Computational modeling could further compare the target compound’s conformational flexibility with 7a/7b, particularly regarding the cyclopropyl constraint versus the flexible ethyl carboxylate in 7b.

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